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Compound of Interest

Compound Name: 4-Methylpyridine-2,3-diamine

Cat. No.: B1296764 Get Quote

Introduction
4-Methylpyridine-2,3-diamine is a substituted pyridine derivative with significant potential in

medicinal chemistry and materials science. As a vicinal diamine appended to a pyridine

scaffold, it serves as a valuable precursor for the synthesis of imidazopyridines and other

complex heterocyclic systems. Accurate and comprehensive spectroscopic characterization is

paramount for verifying the identity, purity, and structural integrity of this compound in any

research and development setting.

This guide provides an in-depth analysis of the expected spectroscopic data for 4-
Methylpyridine-2,3-diamine, including Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific

molecule are not widely available in public databases, this document leverages established

spectroscopic principles and data from structurally analogous compounds to present a robust,

predictive analysis. The methodologies detailed herein represent best practices for acquiring

high-quality spectral data, ensuring trustworthiness and reproducibility in a laboratory setting.

Molecular Structure and Predicted Spectroscopic
Features
The structure of 4-Methylpyridine-2,3-diamine, with the chemical formula C₆H₉N₃ and a

monoisotopic mass of 123.0796 Da, dictates its unique spectroscopic fingerprint.[1][2] The
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presence of a substituted pyridine ring, two primary amine groups, and a methyl group gives

rise to characteristic signals in NMR, IR, and MS analyses.

Property Value Source

IUPAC Name 4-methylpyridine-2,3-diamine [1]

CAS Number 53929-59-2 [1]

Molecular Formula C₆H₉N₃ [1][2]

Molecular Weight 123.16 g/mol [1]

Monoisotopic Mass 123.079647300 Da [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the specific arrangement

of atoms in a molecule. For 4-Methylpyridine-2,3-diamine, both ¹H and ¹³C NMR will provide

critical information about its carbon-hydrogen framework.

¹H NMR (Proton NMR)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine

protons, and the methyl protons. The chemical shifts are influenced by the electron-donating

effects of the amine and methyl groups and the electron-withdrawing nature of the pyridine

nitrogen.

Predicted ¹H NMR Data (in DMSO-d₆):
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 7.2 - 7.4 Doublet 1H H-6

The proton at

position 6 is

adjacent to the

pyridine nitrogen,

leading to a

downfield shift. It

will be split by

the H-5 proton.

~ 6.4 - 6.6 Doublet 1H H-5

The proton at

position 5 is

coupled to the H-

6 proton. Its

chemical shift is

influenced by the

ortho- and para-

directing amine

and methyl

groups.

~ 5.5 - 6.0 Broad Singlet 2H -NH₂ (C-2)

Amine protons

are often broad

and their

chemical shift is

concentration

and solvent

dependent.

~ 4.5 - 5.0 Broad Singlet 2H -NH₂ (C-3)

Similar to the

other amine

group, this signal

is expected to be

broad.

~ 2.1 - 2.3 Singlet 3H -CH₃ The methyl

group protons

are not coupled
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to other protons

and will appear

as a singlet.

Rationale based on analysis of related structures like 4-methylpyridin-2-amine and other

diamino pyridines.[3]

¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will complement the ¹H NMR data by identifying all six unique carbon

environments in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm) Assignment Rationale

~ 150 - 155 C-2

Carbon attached to the first

amine group and adjacent to

the pyridine nitrogen.

~ 145 - 150 C-6
Aromatic carbon adjacent to

the pyridine nitrogen.

~ 135 - 140 C-4
Carbon bearing the methyl

group.

~ 120 - 125 C-3
Carbon attached to the second

amine group.

~ 105 - 110 C-5

Aromatic carbon influenced by

the adjacent amine and methyl

groups.

~ 20 - 25 -CH₃ Methyl carbon.

Rationale based on established chemical shifts for substituted pyridines.[4][5][6]

Experimental Protocol for NMR Spectroscopy
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Sample Preparation Data Acquisition Data Processing

Dissolve 5-10 mg of sample
in ~0.7 mL of deuterated
solvent (e.g., DMSO-d₆)

Transfer to a 5 mm
NMR tube

Insert sample into
NMR spectrometer

(e.g., 400 MHz)

Tune and shim
the instrument

Acquire ¹H spectrum
(e.g., 16 scans)

Acquire ¹³C spectrum
(e.g., 1024 scans)

Apply Fourier Transform,
phase correction, and

baseline correction

Calibrate chemical shifts
(e.g., to residual solvent peak)

Integrate peaks and
assign multiplicities

Click to download full resolution via product page

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation at various frequencies corresponding to the molecule's

vibrational modes.

Predicted IR Absorption Bands:

Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3450 - 3300 Strong, Doublet N-H Stretch Primary Amine (-NH₂)

3100 - 3000 Medium C-H Stretch Aromatic C-H

2950 - 2850 Medium C-H Stretch Methyl (-CH₃)

1640 - 1590 Strong N-H Bend Primary Amine (-NH₂)

1580 - 1450 Medium-Strong C=C and C=N Stretch Pyridine Ring

1300 - 1200 Medium C-N Stretch Aromatic Amine

850 - 800 Strong
C-H Bend (out-of-

plane)
Substituted Pyridine

Rationale based on characteristic IR frequencies for aromatic amines and substituted pyridines.

[3][7][8][9][10]
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Experimental Protocol for IR Spectroscopy (ATR)

Sample Preparation Data Acquisition Data Processing

Place a small amount
of solid sample onto the

ATR crystal

Apply pressure using
the anvil to ensure

good contact

Collect a background
spectrum of the empty

ATR crystal

Collect the sample
spectrum (e.g., average

of 32 scans)

Perform automatic
background subtraction

Identify and label
peak wavenumbers

Click to download full resolution via product page

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, confirming the molecular weight and offering clues about its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/z Ion Rationale

123 [M]⁺

Molecular ion peak,

corresponding to the

monoisotopic mass of the

compound.[1]

108 [M - CH₃]⁺

Loss of a methyl radical is a

common fragmentation

pathway.

95 [M - N₂H₄]⁺ or [M - 2NH₂]⁺
Potential fragmentation

involving the diamine groups.

78 [C₅H₄N]⁺
Fragmentation of the pyridine

ring.
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The presence of an odd number of nitrogen atoms (three) means the molecular ion will have an

odd nominal mass, consistent with the "Nitrogen Rule".

Experimental Protocol for Mass Spectrometry (EI-MS)

Sample Introduction Ionization & Analysis Data Interpretation

Introduce a small amount of
sample into the ion source

(e.g., via direct insertion probe)

Bombard sample with high-
energy electrons (~70 eV)

to create ions

Accelerate ions into the
mass analyzer

Separate ions based on
their m/z ratio Detect the ions Generate a mass spectrum

(relative abundance vs. m/z)
Identify the molecular

ion peak
Analyze the fragmentation

pattern

Click to download full resolution via product page

Caption: General workflow for Electron Ionization Mass Spectrometry.

Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework

for the characterization of 4-Methylpyridine-2,3-diamine. By combining predictive data from

NMR, IR, and MS with standardized, self-validating experimental protocols, researchers can

confidently verify the structure and purity of this important chemical building block. The

causality behind the predicted spectral features, grounded in the analysis of analogous

compounds and fundamental principles, offers a deeper understanding of the molecule's

properties. This guide serves as an essential resource for scientists and professionals in drug

development and chemical research, ensuring the integrity and quality of their scientific

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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